Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a hydroxyhexyl carbamoyl moiety, and a dihydropyrroloindole core, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate typically involves multiple steps, including the formation of the dihydropyrroloindole core, the introduction of the hydroxyhexyl carbamoyl group, and the attachment of the tert-butyl ester. Common synthetic routes may involve:
Formation of the Dihydropyrroloindole Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Hydroxyhexyl Carbamoyl Group: This can be achieved through carbamoylation reactions using reagents such as isocyanates or carbamoyl chlorides.
Attachment of the Tert-Butyl Ester: This step typically involves esterification reactions using tert-butyl alcohol and suitable activating agents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The tert-butyl ester can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or activating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexyl group may yield hexanoic acid derivatives, while reduction of the carbamoyl group may produce hexylamines.
Scientific Research Applications
Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl Carbamate: Shares the tert-butyl carbamate moiety but lacks the dihydropyrroloindole core.
6-(Boc-amino)-1-hexanol: Contains a similar hydroxyhexyl carbamoyl group but differs in the core structure.
Indole Derivatives: Compounds with similar indole cores but different substituents.
Properties
Molecular Formula |
C22H31N3O4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
tert-butyl 2-(6-hydroxyhexylcarbamoyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxylate |
InChI |
InChI=1S/C22H31N3O4/c1-22(2,3)29-21(28)25-12-10-15-16-14-18(24-17(16)8-9-19(15)25)20(27)23-11-6-4-5-7-13-26/h8-9,14,24,26H,4-7,10-13H2,1-3H3,(H,23,27) |
InChI Key |
RKZSLAZUCFWAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)NCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.